![molecular formula C14H14N6O2 B2680990 (E)-6-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-9H-purine CAS No. 324780-56-5](/img/structure/B2680990.png)
(E)-6-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-9H-purine
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Overview
Description
The compound “(E)-6-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-9H-purine” is a purine derivative. Purines are biologically significant molecules found in many organisms. They are part of the structure of nucleotides, which are the building blocks of DNA and RNA. The presence of the dimethoxybenzylidene and hydrazinyl groups suggests that this compound may have been synthesized for specific chemical or biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be based on the purine ring system, with the dimethoxybenzylidene and hydrazinyl groups attached at specific positions. The exact structure would depend on the stereochemistry at the carbon-nitrogen double bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, and stability would be influenced by the presence and position of the functional groups .Scientific Research Applications
- The 3,4-dimethoxybenzyl group serves as a protective moiety for the thiol group in self-assembled monolayers (SAMs) of aromatic thiolates. These SAMs find applications in organic electronics, such as metal-insulator-metal junctions and organic transistors . The protective group enhances precursor solubility and stability, facilitating the formation of high-quality monolayers.
- By incorporating (E)-6-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-9H-purine into SAMs, researchers can tailor surface properties. These modified surfaces are useful for biosensors, drug delivery systems, and nanoscale devices. The compound’s stability under Pd-catalyzed C-C bond formation conditions further expands its utility .
Organic Electronics and Thin Films
Surface Functionalization and Nanotechnology
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-7H-purin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2/c1-21-10-4-3-9(5-11(10)22-2)6-19-20-14-12-13(16-7-15-12)17-8-18-14/h3-8H,1-2H3,(H2,15,16,17,18,20)/b19-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNSHVQMEJUFAB-KPSZGOFPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC2=NC=NC3=C2NC=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC2=NC=NC3=C2NC=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-6-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-9H-purine |
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